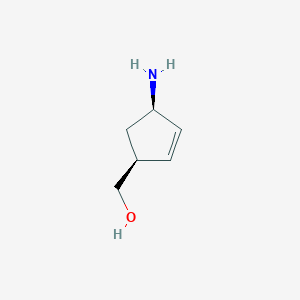

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

描述

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant and antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by a cyclopentene ring and an amine functional group, which contribute to its reactivity and biological interactions. Its molecular formula is with a hydrochloride form enhancing its solubility in aqueous solutions.

1. Antioxidant Activity

This compound exhibits potential antioxidant properties. It may scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

2. Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.

3. Pharmacological Effects

The compound's unique structure allows it to interact with biological macromolecules, influencing pathways related to cell signaling and metabolism. Its ability to modulate enzyme activity or receptor function positions it as a candidate for further pharmacological exploration.

The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. It may bind to active sites, inhibiting enzyme activity or modulating receptor functions, which can lead to varied biological effects depending on the specific context of application.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminocyclohexanone | Cyclohexane ring with an amine group | More saturated structure; different reactivity |

| 3-Aminocyclobutene | Cyclobutane ring with an amine group | Smaller ring; affects strain and reactivity |

| (R)-N-Methyl-N-(1-naphthyl)glycine | Naphthalene derivative with an amine group | Aromatic system contributes to unique interactions |

The comparative analysis highlights how the structural features of this compound might influence its biological activity differently than other similar compounds.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in radical concentrations when treated with the compound, suggesting strong antioxidant activity.

Case Study 2: Antimicrobial Efficacy

Research conducted on bacterial strains such as Staphylococcus aureus demonstrated that this compound exhibited inhibitory effects at specific concentrations, indicating its potential as an antimicrobial agent.

科学研究应用

Role as an Impurity in Drug Synthesis

The primary application of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is as an impurity in the synthesis of Abacavir. Understanding and controlling impurities in pharmaceutical compounds is crucial for ensuring drug safety and efficacy. The presence of this compound necessitates rigorous analytical methods for its detection and quantification during the manufacturing process.

Analytical Validation

Research has demonstrated the development of enantioselective high-performance liquid chromatography (HPLC) methods for the separation and quantification of this compound from its undesired isomer. The method showed high specificity with a limit of detection (LOD) and limit of quantification (LOQ) established at 0.5 µg/mL and 1.0 µg/mL respectively, indicating its suitability for routine analysis in quality control settings .

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to avoid the formation of undesired isomers. For instance, one reported method achieved a yield of 82.6% under specific conditions involving di-tert-butyl dicarbonate as a reagent .

HPLC Method Development

A study published in the International Journal of Chemical and Pharmaceutical Analysis detailed the development and validation of an HPLC method specifically for the separation of this compound from its undesired isomer . The study emphasized the importance of method precision, robustness, and stability over time.

| Parameter | Value |

|---|---|

| LOD | 0.5 µg/mL |

| LOQ | 1.0 µg/mL |

| Recovery Rate | 98.80% - 99.60% |

| RSD (Repeatability) | < 2.0% |

Impurity Profile in Abacavir Production

Another case study focused on the impurity profile during Abacavir synthesis highlighted the significance of monitoring this compound levels to ensure compliance with regulatory standards . The study provided insights into how analytical methods can be optimized to enhance detection capabilities.

属性

IUPAC Name |

[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-6-2-1-5(3-6)4-8/h1-2,5-6,8H,3-4,7H2/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKZFJDNFBNQHE-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015727, DTXSID401015729 | |

| Record name | [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4R)-4-Amino-2-cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136522-35-5, 122624-72-0 | |

| Record name | (1S,4R)-4-Amino-2-cyclopentene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136522-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4R)-4-Amino-2-cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclopentene-1-methanol, 4-amino-, (1S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。